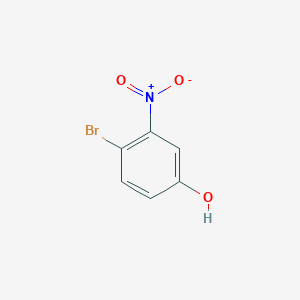

4-Bromo-3-nitrophenol

Descripción

Contextualization within Halogenated Nitrophenols

Halogenated nitrophenols are a class of aromatic compounds that feature a hydroxyl group (-OH), one or more nitro groups (-NO2), and one or more halogen atoms (F, Cl, Br, I) attached to a benzene (B151609) ring. The presence and position of these substituents significantly influence the electronic properties, reactivity, and potential applications of these compounds. The electron-withdrawing nature of both the nitro group and the halogen atom deactivates the aromatic ring towards electrophilic substitution, while the hydroxyl group is an activating, ortho-, para-director. cymitquimica.comquora.com

4-Bromo-3-nitrophenol, with its bromine atom at position 4 and a nitro group at position 3 relative to the hydroxyl group, possesses a unique set of characteristics compared to its isomers and other halogenated nitrophenols. smolecule.com The specific arrangement of the bromine and nitro groups influences its acidic properties and its behavior in chemical reactions. cymitquimica.com For instance, the position of the halogen can impact steric hindrance and the electronic distribution within the molecule, which in turn affects its reactivity in substitution reactions.

The interplay between the ortho-directing hydroxyl group and the meta-directing nitro group, along with the presence of the bromine atom, dictates the regioselectivity of further chemical transformations. This makes this compound a valuable intermediate in organic synthesis, where precise control over the introduction of functional groups is crucial. quora.comquora.com

Academic Significance and Research Trajectories

The academic significance of this compound lies primarily in its utility as a versatile building block in chemical synthesis and its potential biological activities. smolecule.com Its defined chemical structure and reactivity make it a useful starting material or intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comsmolecule.com

Research trajectories involving this compound and its derivatives often explore their potential biological applications. Studies have indicated that halogenated nitrophenols can exhibit antimicrobial properties. smolecule.com Research in this area investigates how the specific combination and positioning of the bromo and nitro groups on the phenol (B47542) scaffold contribute to its biological activity. smolecule.com Furthermore, there is interest in its potential to interact with and inhibit certain enzymes, which opens avenues for its investigation in pharmacological research. smolecule.com

The compound also serves as a model substrate in studies of chemical reactivity and reaction mechanisms. For example, the kinetics of bromination of nitrophenol isomers have been studied to understand the relative reactivity conferred by the positions of the nitro group. iosrjournals.org While not directly studying this compound, such research provides a broader understanding of the chemical behavior of this class of compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.01 g/mol smolecule.com |

| Appearance | Yellow to orange or brown solid cymitquimica.com |

| Melting Point | 144-145 °C |

| Boiling Point | 281 °C at 760 mmHg |

| Solubility | Moderately soluble in organic solvents, limited solubility in water cymitquimica.com |

Comparison with Related Halogenated Nitrophenols

| Compound | Key Differences from this compound |

| 2-Bromo-4-nitrophenol | Isomeric compound with different positions of the bromo and nitro groups, leading to different reactivity. |

| 4-Bromo-2-nitrophenol | Another isomer with altered electronic and steric effects due to substituent positioning. |

| 3-Fluoro-4-nitrophenol | Contains a fluorine atom instead of bromine, which has different electronic and steric properties. mdpi.com |

| 2,6-Dichloro-4-nitrophenol | Contains two chlorine atoms and a single nitro group, used as a herbicide intermediate. mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZLOXGKDQNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578569 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78137-76-5 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Bromo-3-nitrophenol

Traditional syntheses of this compound rely on multi-step pathways starting from carefully chosen precursors to ensure the correct placement of the bromo and nitro groups relative to the hydroxyl function.

A common and logical synthetic pathway begins not with phenol (B47542) itself, but with a precursor that facilitates the desired substitution pattern. One established route starts from 4-bromobenzoic acid. smolecule.comchegg.com In this multi-step process, the directing effects of the bromo and carboxyl groups are leveraged to install the nitro group at the correct position. The synthesis proceeds via the nitration of 4-bromobenzoic acid to form 4-bromo-3-nitrobenzoic acid, which is subsequently converted to the target phenol. smolecule.comquora.comquora.com

Another documented pathway involves a Sandmeyer-type reaction starting from 3-nitro-4-aminophenol. google.com This method utilizes diazotization of the amino group, followed by substitution with bromide to yield this compound. This approach is advantageous as it builds upon a precursor where the relative positions of the key functional groups (hydroxyl and nitro) are already established.

The success of these synthetic routes hinges on the directing effects of the functional groups on the aromatic ring. In the synthesis starting from 4-bromobenzoic acid, the key step is the electrophilic nitration. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. quora.comquora.com Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position 3 (and 5). This cooperative directing effect allows for the clean formation of 4-bromo-3-nitrobenzoic acid. quora.comquora.com

Conversely, attempting to synthesize this compound by direct nitration and bromination of phenol is problematic due to unfavorable directing effects. The hydroxyl group of phenol is a strongly activating ortho-, para-director. chemistrystudent.comsparkl.me Nitration of phenol primarily yields 2-nitrophenol (B165410) and 4-nitrophenol (B140041). sparkl.me Subsequent bromination of 4-nitrophenol would be directed to the 2-position (ortho to the powerful hydroxyl directing group), leading to the isomeric 2-bromo-4-nitrophenol, not the desired product. quora.com Therefore, indirect strategies using precursors like 4-bromobenzoic acid or 3-nitro-4-aminophenol are essential.

Optimization of reaction parameters is crucial for maximizing yields and purity. In the nitration of 4-bromobenzoic acid, controlling the temperature and the concentration of the nitrating mixture (concentrated nitric and sulfuric acids) is vital to ensure monosubstitution and prevent the formation of byproducts. chegg.comquora.com

For the route starting from 3-nitro-4-aminophenol, the diazotization step requires low temperatures, typically between 0-10°C, to ensure the stability of the diazonium salt intermediate. google.com The subsequent bromination reaction, often using a copper(I) bromide catalyst in hydrobromic acid, may be warmed to 40-50°C to drive the reaction to completion. google.com Careful control of stoichiometry, temperature, and reaction time at each stage is key to achieving high yields, which can be further improved by purification techniques like recrystallization. orgsyn.org

Table 1: Comparison of Established Synthetic Routes

| Starting Material | Key Steps | Reagents & Conditions | Reported Yield |

|---|

Advanced Synthetic Approaches and Innovations

While traditional methods are well-established, research into more advanced synthetic protocols continues. Innovations often focus on improving efficiency, safety, and environmental impact. One such area is the use of modern catalytic systems. For instance, the synthesis of 4-bromo-3-nitroanisole, a closely related methyl ether derivative, has been achieved from 2-nitro-4-methoxybenzoic acid using a copper(I) acetate (B1210297) catalyst with oxygen in dimethyl sulfoxide (B87167) at high temperatures. chemicalbook.com The resulting anisole (B1667542) could potentially be demethylated to afford the target this compound. Such catalytic decarboxylative bromination methods represent a departure from classical Sandmeyer chemistry and may offer alternative pathways with different substrate scopes and conditions.

Derivatization Reactions and Functional Group Interconversions

The functional groups of this compound allow for a variety of chemical transformations, making it a useful intermediate in organic synthesis. smolecule.coma2bchem.com The hydroxyl group can undergo reactions like acetylation to form 4-bromo-3-nitrophenyl acetate, while the bromine atom can participate in substitution reactions. smolecule.comnih.gov

The nitro group is a key site of reactivity, with its reduction to an amino group being a primary and highly useful transformation. This reaction converts this compound into 4-bromo-3-aminophenol, a valuable building block for pharmaceuticals and other complex molecules. smolecule.comgoogle.com

Catalytic hydrogenation is a common method for this reduction. A patented process describes the hydrogenation of 3-bromo-4-nitrophenol (B22720) (an isomer) using a Raney nickel catalyst. google.com Such hydrogenations are typically performed in a solvent like methanol (B129727) under hydrogen pressure. A key challenge in the catalytic hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation (loss of the bromine atom). The addition of bases, such as calcium hydroxide, has been shown to suppress this side reaction. google.com

Alternative reducing agents can also be employed. A patent for the synthesis of 3-amino-4-bromophenol (B174537) describes the reduction of the intermediate this compound using hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) with an iron oxide catalyst at elevated temperatures (50-100°C). google.com Furthermore, enzymatic reductions represent a green chemistry approach; enzymes like 3-nitrophenol (B1666305) nitroreductase have been shown to be active on a variety of nitroaromatic compounds, chemoselectively reducing the nitro group to a hydroxylamino or amino group. nih.gov

Table 2: Methods for the Reduction of the Nitro Group

| Substrate (or Isomer) | Reagents/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Bromo-4-nitrophenol | Raney nickel, H₂ | Methanol, 27°C, 23.5-43.5 psig | 4-Amino-3-bromophenol | 56.4% |

| This compound | Iron oxide, Hydrazine hydrate | Ethanol, 50-100°C | 4-Bromo-3-aminophenol | Not specified, but described as part of an efficient process. google.com |

| Various Nitrophenols | 3-Nitrophenol nitroreductase, NADPH | Enzymatic conditions | Corresponding aminophenol (via hydroxylamine) | Substrate dependent. nih.gov |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (4-bromo-3-nitrophenyl) acetate |

| 2,6-dibromo-4-nitrophenol (B181593) |

| 2-bromo-4-nitrophenol |

| 2-nitrophenol |

| 3-amino-4-bromophenol |

| 3-nitro-4-aminophenol |

| 4-amino-3-bromophenol |

| 4-bromo-3-nitroanisole |

| 4-bromo-3-nitrobenzoic acid |

| This compound |

| 4-bromobenzoic acid |

| 4-nitrophenol |

| Benzene (B151609) |

| Bromine |

| Calcium hydroxide |

| Copper(I) acetate |

| Copper(I) bromide |

| Dimethyl sulfoxide |

| Ethanol |

| Glacial acetic acid |

| Hydrazine hydrate |

| Hydrobromic acid |

| Hydrogen |

| Iron oxide |

| Methanol |

| Nitric acid |

| Phenol |

| Raney nickel |

| Sodium nitrite (B80452) |

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy

The FT-IR spectrum of 4-Bromo-3-nitrophenol is characterized by absorption bands corresponding to the specific vibrational frequencies of its functional groups. The analysis involves identifying the characteristic vibrations of the hydroxyl (-OH), nitro (-NO₂), and carbon-bromine (C-Br) groups, as well as the vibrations of the benzene (B151609) ring.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp absorption bands are typically observed above 3000 cm⁻¹ for the stretching vibrations of the C-H bonds on the aromatic ring.

N-O Asymmetric and Symmetric Stretching: The nitro group is expected to produce two strong and distinct absorption bands. The asymmetric stretching vibration typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration is found in the 1300-1370 cm⁻¹ region.

C=C Aromatic Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

O-H Bending: The in-plane bending of the O-H group is expected to appear around 1330-1440 cm⁻¹.

C-N Stretching: The stretching vibration of the bond connecting the nitro group to the benzene ring is typically weak and found around 870 cm⁻¹.

C-Br Stretching: A strong absorption band corresponding to the carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of these bands, which typically appear in the 675-900 cm⁻¹ range and can help confirm the arrangement of substituents.

FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

In the FT-Raman spectrum of this compound, the following features are anticipated:

The symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum compared to its asymmetric counterpart.

Vibrations of the aromatic ring, particularly the ring "breathing" modes, typically give rise to strong Raman signals.

The C-Br stretching vibration is also expected to be Raman active.

The O-H stretching band is generally weak in Raman spectra.

A combined analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, leveraging their different selection rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise location of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound displays distinct signals for each of the three aromatic protons, with their chemical shifts and splitting patterns dictated by the electronic effects of the substituents (-OH, -NO₂, -Br). Experimental data obtained in deuterated methanol (B129727) (CD₃OD) reveals the following signals: a doublet of doublets at δ 6.95, a doublet at δ 7.24, and another doublet at δ 7.57. chemicalbook.com

The assignment of these signals is as follows:

H-5 (δ 6.95, dd, J = 8.8, 2.9 Hz): This proton is ortho to the hydroxyl group and meta to the nitro group. The hydroxyl group is strongly activating (electron-donating), shielding this proton and shifting its signal upfield. It appears as a doublet of doublets due to coupling with both H-6 (ortho coupling, J ≈ 8.8 Hz) and H-2 (meta coupling, J ≈ 2.9 Hz).

H-2 (δ 7.24, d, J = 2.9 Hz): This proton is ortho to the nitro group and meta to the hydroxyl group. The nitro group is strongly deactivating (electron-withdrawing), but the ortho-directing effect of the hydroxyl group provides some shielding relative to H-6. It shows a doublet splitting pattern due to meta coupling with H-5.

H-6 (δ 7.57, d, J = 8.8 Hz): This proton is ortho to the bromine atom and meta to both the hydroxyl and nitro groups. The deshielding effect of the adjacent bromine and the electron-withdrawing nitro group cause this proton to resonate at the lowest field (most downfield). It appears as a doublet due to ortho coupling with H-5.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | 6.95 | dd (doublet of doublets) | 8.8, 2.9 |

| H-2 | 7.24 | d (doublet) | 2.9 |

| H-6 | 7.57 | d (doublet) | 8.8 |

The electronic properties of the substituents (OH: strongly activating, NO₂: strongly deactivating, Br: weakly deactivating) determine the chemical shifts:

C-1 (C-OH): This carbon, bonded to the strongly electron-donating hydroxyl group, is expected to be significantly shielded and appear at a high field, likely in the range of 150-155 ppm.

C-3 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded and is expected to resonate downfield, potentially in the 145-150 ppm range.

C-4 (C-Br): The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect and electronegativity, typically appearing in the 110-120 ppm region.

C-2, C-5, C-6: The chemical shifts of these carbons are influenced by their positions relative to the substituents. C-5, being ortho to the activating -OH group, is expected to be the most shielded (lowest ppm value) of the CH carbons. C-2 and C-6 will be deshielded due to their proximity to the electron-withdrawing nitro and bromo groups, respectively.

A definitive assignment would require experimental data.

To unambiguously confirm the structural assignments of both the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak would be expected between the signals of H-5 (δ 6.95) and H-6 (δ 7.57) due to their strong ortho coupling. A weaker cross-peak might also be visible between H-5 and H-2 (δ 7.24) corresponding to their meta coupling, thus confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals at δ 6.95, 7.24, and 7.57 to their respective carbon atoms (C-5, C-2, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, the proton H-5 would be expected to show correlations to C-1 (C-OH), C-3 (C-NO₂), and C-4 (C-Br), while H-6 would correlate to C-4 and C-2. These correlations would provide unequivocal evidence for the complete molecular structure and the assignment of all carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is influenced by the molecular structure, particularly the presence of chromophores and auxochromes.

In this compound, the benzene ring acts as the primary chromophore. The hydroxyl (-OH), nitro (-NO2), and bromo (-Br) substituents significantly modulate its absorption profile. The hydroxyl group is an auxochrome that can increase the λmax and the intensity of absorption. The nitro group, a strong chromophore itself, extends the conjugation of the π-system, leading to a bathochromic (red) shift.

Given the presence of both a nitro group and a bromine atom in this compound, a similar absorption pattern to 3-nitrophenol (B1666305) is expected. The bromine atom, being an auxochrome, may cause a further slight bathochromic shift. Therefore, it is anticipated that this compound will exhibit two main absorption bands, one in the UV region similar to phenol (B47542) and a second one at a longer wavelength, likely extending into the visible spectrum, characteristic of the nitrophenol structure.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Phenol and 3-Nitrophenol.

| Compound | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Phenol | 275 | - |

| 3-Nitrophenol | 275 | 340 |

Data is illustrative and based on typical values for these compounds.

Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation.

The molecular ion peak of this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (218.01 g/mol ). A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of 79Br and 81Br.

The fragmentation of this compound is expected to be directed by the functional groups present. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2), and the elimination of nitric oxide (NO, 30 Da). The presence of the hydroxyl group can lead to the loss of water (H2O, 18 Da). The carbon-bromine bond can also cleave, resulting in the loss of a bromine radical (•Br, 79 or 81 Da).

A plausible fragmentation pathway for this compound could initiate with the loss of the nitro group to form a bromophenol radical cation. Subsequent fragmentation could involve the loss of carbon monoxide (CO), a common fragmentation for phenols, or the loss of the bromine atom.

To illustrate potential fragmentation patterns, a comparison can be made with the mass spectrum of the related compound 4-Bromo-3-nitroanisole. While not identical, the fragmentation of this compound can provide clues. For 4-Bromo-3-nitroanisole, prominent fragments are observed that could correspond to the loss of the methoxy (B1213986) group, the nitro group, and the bromine atom.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound.

| Fragment Ion | Proposed Structure | m/z (for 79Br) | m/z (for 81Br) |

|---|---|---|---|

| [M]+• | [C6H4BrNO3]+• | 217 | 219 |

| [M - NO2]+ | [C6H4BrO]+ | 171 | 173 |

| [M - Br]+ | [C6H4NO3]+ | 138 | - |

| [M - NO2 - CO]+ | [C5H4Br]+ | 143 | 145 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

As of the latest literature survey, a specific crystal structure determination for this compound has not been reported. However, valuable insights can be gained by examining the crystal structures of closely related compounds. For instance, the crystal structure of 4-bromo-4'-nitrodiphenyl reveals details about the packing and intermolecular interactions in a molecule containing both bromo and nitro functionalities. bath.ac.uk In this structure, the molecules are nearly planar and parallel, with the biphenyl (B1667301) rings twisted relative to each other. bath.ac.uk

For this compound, it is expected that the crystal packing would be significantly influenced by hydrogen bonding involving the phenolic hydroxyl group. This could lead to the formation of chains or more complex networks in the solid state. The nitro group and the bromine atom would also participate in intermolecular interactions, such as dipole-dipole and van der Waals forces, further stabilizing the crystal lattice.

The determination of the crystal structure of this compound would provide precise measurements of the C-Br, C-N, N-O, C-O, and O-H bond lengths and the bond angles within the molecule. It would also reveal the planarity of the benzene ring and the orientation of the substituents relative to the ring.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures).

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P21/c) |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···O), Halogen bonding (C-Br···O), π-π stacking |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties of molecules like 2-nitrophenol (B165410). These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For substituted phenols, DFT calculations, often employing the B3LYP functional, have been shown to provide reliable geometric parameters. researchgate.netrjpn.org In the case of 2-nitrophenol, DFT calculations would be used to predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This optimized structure is the foundation for all subsequent computational analyses.

Computational Parameters and Basis Set Selection for Ground State Analysis

The accuracy of DFT calculations is highly dependent on the chosen computational parameters, particularly the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like bromine and nitro groups, a basis set such as 6-311++G(d,p) is often employed. researchgate.net This basis set is considered robust as it includes polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds and diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus. researchgate.net The selection of an appropriate basis set is a critical step to ensure the reliability of the calculated properties. Studies on similar molecules have demonstrated that this level of theory provides a good balance between computational cost and accuracy for ground state analysis. researchgate.netrjpn.org

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectral properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. wuxiapptec.com A smaller energy gap generally implies higher reactivity. wuxiapptec.com

For nitrophenol derivatives, the HOMO is typically localized over the phenyl ring and the hydroxyl group, while the LUMO is often centered on the nitro group and the phenyl ring. This distribution indicates that the primary electronic transition involves a charge transfer from the hydroxyl-substituted ring to the nitro group. The calculated HOMO-LUMO gap for a related compound, 4-nitrophenol (B140041), using DFT with a 6-311+G basis set was found to be 3.76 eV. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies and Energy Gap for 4-Nitrophenol

| Molecular Orbital | Energy (eV) |

| HOMO | [Data not available for 4-Bromo-3-nitrophenol] |

| LUMO | [Data not available for this compound] |

| Energy Gap (ΔE) | [Data not available for this compound] |

| Reference (4-nitrophenol) | HOMO-LUMO Gap: 3.76 eV researchgate.net |

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density between occupied and unoccupied orbitals within a molecule. This analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. In substituted phenols, NBO analysis can quantify the interaction between the lone pair electrons of the oxygen and bromine atoms with the antibonding orbitals of the phenyl ring, as well as the interactions involving the nitro group. researchgate.net These interactions are described in terms of stabilization energies, where higher energies indicate stronger interactions. For instance, in 2-chlorophenol, significant delocalization of nonbonding electrons from the chlorine atom onto the phenyl ring has been observed. researchgate.net A similar delocalization would be expected for the bromine atom in this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. The MEP surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

For nitrophenols, the MEP surface typically shows a region of high negative potential around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are the primary sites for electrophilic interactions. rjpn.org Conversely, the hydrogen atom of the hydroxyl group and regions of the phenyl ring are generally characterized by a positive potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the spectroscopic properties of molecules like this compound with a good balance of accuracy and computational cost.

The vibrational spectrum of a molecule is a unique fingerprint that provides information about its structure and bonding. Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental infrared (IR) and Raman spectra. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to compute the harmonic vibrational frequencies.

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. The assignment of the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl ring, nitro group, hydroxyl group, and C-Br bond, is performed by analyzing the potential energy distribution (PED).

Table 1: Illustrative Example of Theoretical Vibrational Frequencies and Assignments for a Substituted Nitrophenol. This table demonstrates the type of data that would be generated from a DFT analysis of this compound. The assignments are based on general expectations for such a molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(O-H) | 3550 | O-H stretching |

| νas(NO₂) | 1530 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | Symmetric NO₂ stretching |

| ν(C-C) | 1600, 1580, 1470 | Aromatic C-C stretching |

| δ(O-H) | 1410 | O-H in-plane bending |

| ν(C-N) | 850 | C-N stretching |

| ν(C-Br) | 650 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between isomers. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is the most common approach for calculating NMR chemical shifts.

For this compound, the ¹H and ¹³C NMR chemical shifts would be calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). The calculations would be performed on the optimized geometry of the molecule, and the results would be compared with experimental data if available. Discrepancies between computed and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging.

Table 2: Illustrative Example of Computed NMR Chemical Shifts for a Substituted Nitrophenol. This table shows the expected format for reporting computed NMR data for this compound.

| Atom | Computed Chemical Shift (ppm) |

| C1 (C-OH) | 155.0 |

| C2 (C-H) | 118.0 |

| C3 (C-NO₂) | 140.0 |

| C4 (C-Br) | 115.0 |

| C5 (C-H) | 125.0 |

| C6 (C-H) | 120.0 |

| H (O-H) | 5.5 |

| H (C2-H) | 7.0 |

| H (C5-H) | 7.8 |

| H (C6-H) | 7.3 |

The electronic absorption spectra of molecules, typically measured using UV-Vis spectroscopy, provide information about electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that determine the features of an electronic spectrum. mdpi.comsharif.edu

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* and π → π* transitions. These calculations are often performed in both the gas phase and in solution, using a polarizable continuum model (PCM) to account for solvent effects. The results would be correlated with the experimental UV-Vis spectrum to understand the electronic structure and transitions of the molecule.

Conformational Analysis and Relative Stabilities

The presence of the hydroxyl and nitro groups in this compound allows for the possibility of different conformers due to rotation around the C-O and C-N bonds. Conformational analysis is essential for identifying the most stable conformer and understanding the flexibility of the molecule.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles associated with the hydroxyl and nitro groups and calculating the energy at each point. This would reveal the low-energy conformers and the energy barriers between them. The relative stabilities of the identified conformers would be determined by comparing their optimized energies, including zero-point vibrational energy corrections. The most stable conformer is expected to be the one that maximizes favorable intramolecular interactions, such as hydrogen bonding, and minimizes steric repulsion.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO), which have technological importance in areas such as telecommunications and optical data processing. The NLO properties of a molecule are related to its response to a strong electromagnetic field.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational chemistry provides a means to calculate the components of the hyperpolarizability tensor using methods such as DFT. For this compound, the presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups suggests that it may exhibit NLO properties.

Calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would be performed to assess the NLO potential of this compound. The results would be compared with those of known NLO materials, such as para-nitroaniline, to evaluate its potential for NLO applications. utwente.nl

Table 3: Illustrative Example of Calculated Nonlinear Optical Properties for a Push-Pull Substituted Benzene (B151609). This table provides an example of the kind of data that would be generated in a computational study of the NLO properties of this compound.

| Property | Calculated Value |

| Dipole Moment (μ) | 5.0 D |

| Polarizability (α) | 15 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |

Advanced Applications in Chemical Sciences

Role as a Key Precursor and Intermediate in Complex Organic Synthesis

4-Bromo-3-nitrophenol is widely recognized as a crucial intermediate in organic synthesis due to the distinct reactivity of its functional groups. guidechem.comcymitquimica.com The presence of the hydroxyl (-OH), bromo (-Br), and nitro (-NO2) groups on the benzene (B151609) ring allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. smolecule.com

The reactivity of these groups can be selectively targeted. For instance, the nitro group can be readily reduced to an amino group (-NH2), yielding 4-bromo-3-aminophenol. smolecule.com This transformation is a key step in synthesizing molecules where an aniline-type structure is required. Conversely, the bromine atom can be replaced through various nucleophilic aromatic substitution reactions, allowing for the introduction of different functionalities at that position. smolecule.com The phenolic hydroxyl group can undergo etherification or esterification to produce a wide range of derivatives. This multi-functional nature makes this compound a versatile starting material for multi-step syntheses.

Below is a table summarizing some key transformations involving this compound:

Key Synthetic Transformations of this compound

| Reaction Type | Description | Product Type | Reference |

|---|---|---|---|

| Reduction of Nitro Group | The nitro group is reduced to an amino group, typically using reducing agents like iron powder or catalytic hydrogenation. | 4-Bromo-3-aminophenol derivatives | smolecule.com |

| Nucleophilic Aromatic Substitution | The bromine atom is substituted by a nucleophile, a reaction often activated by the electron-withdrawing nitro group. | Various substituted 3-nitrophenols | smolecule.com |

| Etherification/Esterification | The phenolic hydroxyl group reacts to form ethers or esters. | 4-Bromo-3-nitrophenyl ethers/esters | cymitquimica.com |

Applications in Pharmaceutical Chemistry

The structural motif of this compound is present in various compounds explored in medicinal chemistry. Its derivatives are investigated for their potential biological activities and serve as intermediates in the synthesis of pharmaceutical agents. guidechem.comnih.gov

Synthesis of Pharmaceutical Intermediates and Drug Candidates

This compound is a valuable starting material for the synthesis of pharmaceutical intermediates. guidechem.comcymitquimica.com The ability to selectively modify its functional groups allows chemists to build complex molecules that can interact with biological targets. For example, the reduction of the nitro group to an amine is a common step in the synthesis of various bioactive compounds. The resulting aminophenol structure is a key pharmacophore in many drug classes. While direct synthesis of major drugs from this specific compound is not widely documented in mainstream literature, its utility as a building block for creating libraries of compounds for drug screening is significant. Aromatic nitro compounds, in general, are crucial in the synthesis of many drugs. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound serves as a scaffold for such studies. By systematically modifying the phenol (B47542), bromo, and nitro groups, researchers can synthesize a series of analogues and evaluate their effects on specific biological targets. For instance, studies on brominated phenols have explored their biological activities. acs.org The inherent antimicrobial properties reported for this compound itself suggest that its derivatives could be promising candidates for developing new antibacterial agents. guidechem.comsmolecule.com

SAR Exploration of the this compound Scaffold

| Modification Site | Type of Modification | Potential Impact on Activity | Reference |

|---|---|---|---|

| Nitro Group (-NO2) | Reduction to amine (-NH2), acylation of the amine. | Alters electronic properties and hydrogen bonding capabilities, potentially modulating receptor binding. | smolecule.com |

| Bromo Group (-Br) | Substitution with other halogens, alkyl, or aryl groups via cross-coupling reactions. | Modifies lipophilicity and steric profile, which can affect cell permeability and target interaction. | smolecule.com |

| Hydroxyl Group (-OH) | Conversion to ethers or esters. | Can act as a prodrug strategy or alter solubility and metabolic stability. | cymitquimica.com |

Utilization in Agrochemical and Dye Synthesis

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical and dye industries. guidechem.comcymitquimica.comsmolecule.com

In agrochemical synthesis, halogenated and nitrated phenols are common precursors for herbicides and pesticides. nbinno.com The specific combination of substituents on the this compound ring can be a starting point for molecules designed to have specific biological effects on plants or pests. For example, related compounds like 2-bromo-4-fluoro-6-nitrophenol (B1271563) have been shown to possess both bactericidal and herbicidal activity. google.com

In the dye industry, nitrophenols and their derivatives are used to create various colorants. The nitro and amino (after reduction) groups are key chromophores and auxochromes that influence the color and binding properties of the dye molecules. sciencemadness.org this compound can be used to synthesize substituted aromatic amines and phenols, which are foundational components of many azo and other classes of dyes. guidechem.com

Potential in Materials Science Research

There is growing interest in the application of functionalized aromatic compounds like this compound in materials science. guidechem.com Research is exploring its potential use as a building block for novel materials. For instance, nitrophenols are used in the synthesis of metal-organic frameworks (MOFs) and in the creation of functional nanoparticles. smolecule.com The reactivity of the phenol and the potential for the bromo and nitro groups to be transformed into other functionalities make it a candidate for incorporation into polymers or other macromolecular structures. These materials could have applications in catalysis or as functional materials with specific electronic or optical properties. nih.gov

Environmental Fate, Ecotoxicological Implications, and Bioremediation Studies

Environmental Occurrence and Distribution Mechanisms

4-Bromo-3-nitrophenol is not known to occur naturally. Its presence in the environment is primarily linked to anthropogenic activities. It is utilized as a reagent and intermediate in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals. guidechem.comcymitquimica.com Consequently, its release into the environment can occur through industrial effluents from manufacturing plants and waste disposal sites.

Like other nitrophenols, it may also form in the atmosphere through the photochemical reactions of aromatic precursors. For instance, atmospheric reactions involving bromobenzene (B47551) in the presence of nitrogen oxides could potentially lead to the formation of bromonitrophenols. cdc.gov Halogenated nitrophenols as a class have also been identified as potential disinfection by-products (DBPs) formed during water treatment processes like chlorination or chloramination, especially if bromide is present in the source water. cas.cn

Once released, the distribution of this compound in various environmental compartments (air, water, soil) is governed by its physicochemical properties. With a structure containing both a polar hydroxyl group and nonpolar bromo- and nitro-substituted benzene (B151609) ring, it is expected to be sparingly soluble in water. guidechem.com This suggests a tendency to partition from water to soil, sediment, and organic matter. Its fate is then determined by a combination of transport processes and degradation mechanisms.

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes, such as light (photolysis) and water (hydrolysis). These pathways are significant in determining the persistence of this compound in the environment.

Photolysis is a major abiotic degradation pathway for nitrophenolic compounds present in the atmosphere and in the photic zone of surface waters. cdc.gov While specific photolytic data for this compound is scarce, the general mechanism for nitrophenols involves the absorption of ultraviolet (UV) radiation. This absorption can excite the molecule, leading to the cleavage of chemical bonds, often starting with the nitro group, or the generation of highly reactive species like hydroxyl radicals that subsequently attack the aromatic ring. The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days. cdc.gov In surface waters, photolysis rates can vary significantly, with half-lives ranging from one to eight days in freshwater to over 100 days in seawater, depending on factors like water clarity, depth, and the presence of photosensitizing substances. cdc.gov The bromine substituent on the ring may influence the rate and products of photolysis compared to non-halogenated nitrophenols.

Biodegradation Mechanisms and Microbial Metabolism

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the removal of persistent organic pollutants from the environment. researchgate.netscispace.com Research on halogenated nitrophenols and related compounds has identified various bacteria and fungi capable of using these substances as a source of carbon and energy, providing insight into the potential bioremediation of this compound.

While no microorganisms have been specifically isolated for their ability to degrade this compound, numerous microbes have been identified that can degrade structurally similar compounds. The standard method for finding such organisms is through enrichment culture techniques, where soil or water from a contaminated site is incubated with the target compound as the sole source of carbon and energy. researchgate.netnih.gov This process selects for microbes that have evolved the necessary enzymatic machinery to break down the pollutant.

Several potent bacterial strains that degrade halogenated and nitrated phenols have been isolated using this method. For example, Cupriavidus sp. strain CNP-8 was isolated for its ability to degrade 2,6-dibromo-4-nitrophenol (B181593). cas.cn A strain of Stenotrophomonas sp., designated LZ-1, isolated from activated sludge, demonstrated the ability to degrade p-nitrophenol and a range of other p-substituted phenols, including 4-chlorophenol (B41353) and 4-bromophenol. oup.comoup.com Similarly, various species of Rhodococcus, Burkholderia, Arthrobacter, and Pseudomonas have been shown to degrade nitrophenols and chlorinated phenols. scispace.commdpi.comnih.gov Fungal species, such as Caldariomyces fumago, have also been reported to effectively degrade chlorinated nitrophenols. mdpi.com The broad substrate specificity of the enzymes in these organisms suggests they may also be capable of degrading this compound.

Table 1: Examples of Microorganisms Degrading Halogenated and Nitrated Phenols

| Microorganism | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol (2,6-DBNP) | Utilizes 2,6-DBNP via sequential denitration and debromination catalyzed by a monooxygenase. | cas.cn |

| Stenotrophomonas sp. LZ-1 | p-Nitrophenol, 4-Chlorophenol, 4-Bromophenol | Degrades various p-substituted phenols via the hydroquinone (B1673460) pathway. | oup.comoup.com |

| Rhodococcus sp. 21391 | p-Nitrophenol, Halogenated phenols | Degrades PNP via the 1,2,4-benzenetriol (B23740) pathway; enzymes show broad substrate specificity. | nih.gov |

| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | Capable of degrading high concentrations of the compound. | mdpi.com |

| Caldariomyces fumago | 2-chloro-4-nitrophenol | Fungal strain that degrades over 80% of the compound in 72 hours. | mdpi.com |

The microbial degradation of nitrophenols typically proceeds via one of two main aerobic pathways, which converge before the aromatic ring is cleaved. The specific pathway often depends on whether the bacterium is Gram-negative or Gram-positive. nih.govresearchgate.net

The Hydroquinone (HQ) Pathway: This pathway is common in Gram-negative bacteria. researchgate.netnih.gov It is initiated by a monooxygenase enzyme that oxidatively removes the nitro group from the para-position of p-nitrophenol, releasing nitrite (B80452) and forming 1,4-benzoquinone. nih.gov The benzoquinone is then reduced to hydroquinone (HQ) by a reductase. The hydroquinone subsequently undergoes ring cleavage by a dioxygenase, leading to intermediates that enter the central metabolic pathways of the cell, such as the β-ketoadipate pathway. nih.govresearchgate.net

The 1,2,4-Benzenetriol (BT) Pathway: This pathway is more frequently observed in Gram-positive bacteria. scispace.comresearchgate.net It also begins with a monooxygenase, but this enzyme hydroxylates the aromatic ring to form 4-nitrocatechol. A second monooxygenase then removes the nitro group, yielding 1,2,4-benzenetriol (BT), which is the substrate for ring-cleavage enzymes. nih.gov

For halogenated nitrophenols, the degradation pathway involves additional enzymatic steps for dehalogenation. In the case of 2,6-dibromo-4-nitrophenol degradation by Cupriavidus sp. CNP-8, a single FADH₂-dependent monooxygenase (HnpA) remarkably catalyzes the sequential removal of the nitro group (denitration) and one of the bromine atoms (debromination), forming 6-bromohydroxyquinol. cas.cn This intermediate is then cleaved by a dioxygenase. cas.cn The ability of microbial enzymes to catalyze both denitration and dehalogenation is a key feature of the biodegradation of complex halogenated nitroaromatic compounds. nih.gov

Given its structure, a plausible biodegradation pathway for this compound would likely start with the enzymatic removal of the nitro group by a monooxygenase to form a brominated hydroquinone or catechol intermediate. This would be followed by enzymatic dehalogenation and subsequent ring cleavage, ultimately mineralizing the compound to carbon dioxide, water, and inorganic ions.

Table 2: Generalized Steps of the Hydroquinone Pathway for p-Nitrophenol Degradation

| Step | Substrate | Enzyme (Example) | Product |

|---|---|---|---|

| 1 | p-Nitrophenol | p-Nitrophenol Monooxygenase | 1,4-Benzoquinone + Nitrite |

| 2 | 1,4-Benzoquinone | Benzoquinone Reductase | Hydroquinone |

| 3 | Hydroquinone | Hydroquinone 1,2-Dioxygenase | γ-Hydroxymuconic semialdehyde |

| 4 | γ-Hydroxymuconic semialdehyde | Maleylacetate Reductase | β-Ketoadipate |

Optimization of Microbial Degradation Conditions (e.g., pH, Temperature, Substrate Concentration)

The efficiency of microbial degradation of aromatic compounds like this compound is critically dependent on environmental conditions. Optimizing these parameters is essential for enhancing the metabolic activity of degrading microorganisms.

pH: The pH of the environment influences both the bioavailability of the substrate and the enzymatic activity of the microorganisms. For many phenol-degrading bacteria, the optimal pH range is typically near neutral, between 6.5 and 7.5. researchgate.netopenjournalsnigeria.org.ng For instance, studies on similar compounds like p-nitrophenol have shown that neutral to slightly alkaline conditions (pH 7.0 to 9.0) are often favorable for degradation. nih.govnih.gov Extreme acidic or alkaline conditions can denature the enzymes responsible for breaking down the aromatic ring, thereby inhibiting the bioremediation process. nih.gov

Temperature: Temperature affects the metabolic rate of microorganisms. Most mesophilic bacteria capable of degrading nitrophenols exhibit optimal activity in a temperature range of 25°C to 37°C. openjournalsnigeria.org.ngnih.gov Within this range, enzymatic reactions proceed at a high rate. Temperatures below this range can significantly slow down metabolic activity, while temperatures that are too high can lead to enzyme denaturation and a cessation of microbial growth and degradation. openjournalsnigeria.org.ng For example, the degradation of p-nitrophenol by Pseudomonas putida is most effective at 37°C. nih.gov

Substrate Concentration: While microorganisms use this compound as a source of carbon and energy, high concentrations can be toxic and inhibitory to microbial activity. The relationship between substrate concentration and degradation rate is complex; initially, an increase in concentration may lead to a higher degradation rate up to a certain threshold. Beyond this point, the compound can inhibit key metabolic enzymes, leading to a decrease in efficiency. Studies on 4-nitrophenol (B140041) have shown that degradation efficiency can decrease as the initial concentration increases due to its toxic effects on the microbial consortium. nih.gov

The interplay of these factors is crucial, and optimization is often achieved through response surface methodology (RSM) in laboratory settings to identify the ideal combination of conditions for maximal degradation of a specific pollutant.

| Parameter | Optimal Range (Projected) | Rationale |

| pH | 6.5 - 8.0 | Maximizes enzymatic activity for most phenol-degrading bacteria and affects compound bioavailability. researchgate.netopenjournalsnigeria.org.ng |

| Temperature | 25°C - 37°C | Supports optimal metabolic rates for mesophilic degrading microorganisms. openjournalsnigeria.org.ngnih.gov |

| Substrate Concentration | Low to moderate | Avoids substrate toxicity and inhibition of microbial enzymatic pathways. nih.gov |

Role of Electron Donors in Anaerobic Biodegradation

Under anaerobic (oxygen-deficient) conditions, the biodegradation of halogenated and nitrated aromatic compounds proceeds via reductive pathways. In this process, the nitro group (-NO2) of this compound can be reduced to an amino group (-NH2), and the bromine atom can be removed through reductive dehalogenation. These reactions require an electron donor to supply the necessary electrons.

Commonly studied electron donors that could facilitate the anaerobic biodegradation of this compound include:

Simple Organic Acids: Lactate, acetate (B1210297), formate, and propionate (B1217596) are effective electron donors that are readily metabolized by a wide range of anaerobic bacteria.

Alcohols: Methanol (B129727) and ethanol (B145695) can also serve as electron donors.

Sugars: Glucose and fructose (B13574) can support the growth of a robust microbial community, thereby providing the necessary reducing power for the degradation of the target compound. researchgate.net

Hydrogen Gas (H₂): Hydrogen is a highly effective electron donor for many reductive dehalogenation processes.

Advanced Bioremediation Technologies

To overcome the limitations of conventional bioremediation, advanced strategies such as cell immobilization and phytoremediation are being explored for compounds like this compound.

Strategies Utilizing Immobilized Microbial Cells

Immobilization involves entrapping or attaching microbial cells to a solid support material. This technique offers several advantages for the bioremediation of toxic compounds. mdpi.com For the degradation of this compound, microorganisms with known degradative capabilities could be immobilized in matrices such as:

Biopolymers: Alginate, chitosan, and agar (B569324) are commonly used due to their porous nature, biodegradability, and non-toxic properties.

Synthetic Polymers: Polyvinyl alcohol (PVA) and polyacrylamide are also used for their durability and chemical stability. mdpi.com

Natural Materials: Materials like Acacia gum can serve as effective support matrices. nih.gov

Benefits of Immobilization:

High Cell Density: Immobilization allows for a high concentration of degrading bacteria to be maintained in the reactor. mdpi.com

Protection: The matrix protects the microbial cells from the toxic effects of the pollutant and other harsh environmental conditions. mdpi.com

Reusability: Immobilized cells can be easily recovered from the treated effluent and reused, making the process more cost-effective. mdpi.com

Enhanced Stability: It provides mechanical, chemical, and thermal stability to the microorganisms.

A study on the biodegradation of 4-nitrophenol utilized Pseudomonas sp. cells immobilized in gum arabic, demonstrating that immobilization can create a robust system for the efficient removal of nitrophenolic pollutants from wastewater. nih.gov

Phytoremediation and Rhizoremediation Approaches

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. While direct uptake and degradation (phytodegradation) of this compound by plants may occur, a more significant contribution often comes from rhizoremediation .

Rhizoremediation refers to the degradation of pollutants in the soil of the rhizosphere, the narrow region of soil that is directly influenced by root secretions. This process is driven by the synergistic relationship between plant roots and soil microorganisms.

Plant-Microbe Interaction: Plant roots release exudates (sugars, amino acids, and organic acids) that serve as a source of carbon and energy for soil microorganisms. nih.gov

Enhanced Microbial Activity: This enrichment of the microbial community in the rhizosphere can enhance the degradation of pollutants. Specific bacteria capable of degrading nitrophenols can be stimulated by the presence of these root exudates. nih.gov

Plant Selection: The effectiveness of rhizoremediation depends on the plant species. Plants with extensive root systems that release a rich supply of exudates are ideal candidates.

Research on nitrophenols has shown that their removal from water can be significantly accelerated in the presence of aquatic plants like the giant duckweed (Spirodela polyrrhiza), largely due to the stimulation of nitrophenol-degrading bacteria in the plant's rhizosphere. nih.gov This suggests that a similar approach could be effective for environments contaminated with this compound.

Emerging Research Directions and Future Perspectives

Development of Greener Synthetic Methodologies

The traditional synthesis of brominated nitroaromatic compounds often involves harsh reaction conditions and the use of hazardous reagents. Recognizing the environmental impact, a significant research thrust is focused on developing more sustainable and eco-friendly synthetic routes to 4-Bromo-3-nitrophenol and its derivatives. This includes the exploration of microwave-assisted organic synthesis, which can lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net

Another promising avenue is the use of less hazardous brominating agents. For instance, cetyltrimethylammonium tribromide (CTMATB) is being investigated as a safer and more manageable alternative to liquid bromine. researchgate.net Furthermore, "on-water" reactions, where the synthesis is carried out in an aqueous medium, are gaining traction as a green chemistry approach that minimizes the use of volatile organic solvents. researchgate.net The development of catalytic systems, potentially using transition metals, for the selective bromination and nitration of phenolic precursors is also an active area of research that could lead to more efficient and environmentally benign production methods.

Exploration of Novel Chemical Reactivities and Transformations

The inherent reactivity of this compound, conferred by its distinct functional groups, is a fertile ground for discovering novel chemical transformations. cymitquimica.comsmolecule.com The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nbinno.com This allows for the displacement of the bromine atom by a variety of nucleophiles, enabling the introduction of new functionalities and the construction of complex molecular scaffolds.

Conversely, the bromine atom facilitates transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These powerful carbon-carbon bond-forming reactions are instrumental in the synthesis of elaborate organic molecules from the this compound core. Additionally, the nitro group itself can be readily reduced to an amino group, which can then participate in a wide range of subsequent reactions, including diazotization and amide bond formation. smolecule.com The hydroxyl group can be derivatized through etherification or esterification, further expanding the synthetic possibilities.

Advanced Spectroscopic and Computational Integration for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. The integration of advanced spectroscopic techniques with computational chemistry is proving to be a powerful approach in this regard. researchgate.netresearchgate.net Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C), and mass spectrometry are essential for characterizing the structure and purity of this compound and its derivatives. chemicalbook.com

Computational methods, particularly density functional theory (DFT), are being employed to model the electronic structure and reactivity of the molecule. researchgate.netescholarship.org These theoretical calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally. researchgate.net By combining experimental spectroscopic data with computational models, researchers can gain a comprehensive understanding of the intricate mechanistic details governing the reactivity of this compound.

Design and Synthesis of New Bioactive Derivatives

The structural motifs present in this compound are found in numerous biologically active molecules, making it an attractive scaffold for the design and synthesis of new therapeutic agents. guidechem.comnih.gov The nitro group, in particular, is a well-known pharmacophore present in a variety of antimicrobial and anticancer drugs. nih.gov The mechanism of action of many nitro-containing drugs involves their reduction within target cells to produce reactive nitroso and superoxide (B77818) species that can damage DNA and other vital cellular components. nih.gov

Furthermore, bromophenols isolated from marine sources have demonstrated a range of biological activities, including antioxidant and anticancer properties. mdpi.commdpi.com This has spurred interest in synthesizing novel derivatives of this compound with the aim of discovering new compounds with enhanced or novel pharmacological profiles. For instance, derivatization of the phenolic hydroxyl group has been shown to be a viable strategy for producing compounds with potential cognitive-enhancing effects. researchgate.netijddd.com

Enhanced Bioremediation Strategies for Environmental Remediation

The widespread use of nitrophenolic compounds in industry has led to their emergence as significant environmental pollutants. nih.govfrontiersin.org While much of the research on bioremediation has focused on 4-nitrophenol (B140041), the principles and strategies being developed are also relevant to the environmental fate of this compound. Microbial degradation is a promising and cost-effective approach for the remediation of sites contaminated with these compounds. nih.govoup.com

Several bacterial strains, including species of Pseudomonas and Stenotrophomonas, have been identified that can utilize nitrophenols as a source of carbon and energy. nih.govoup.com The primary degradation pathways involve the initial enzymatic modification of the nitro group, often leading to the formation of hydroquinone (B1673460) or hydroxyquinol, which are then further metabolized. frontiersin.org Research in this area is focused on identifying and engineering microorganisms with enhanced degradation capabilities for halogenated nitrophenols, which are generally more resistant to microbial attack. The use of microbial consortia and the optimization of environmental conditions such as pH, temperature, and the presence of co-substrates are key strategies for improving the efficiency of bioremediation. nih.govfrontiersin.org

Integration with Modern Analytical Techniques

The development of sensitive and selective analytical methods is essential for monitoring the presence of this compound in environmental samples and for quality control in industrial processes. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of nitrophenolic compounds. nih.gov

Electrochemical methods also offer a promising approach for the detection of nitrophenols. nih.gov These techniques are based on the electrochemical reduction of the nitro group and can provide high sensitivity and rapid analysis times. The development of novel sensor materials, such as modified electrodes, is an active area of research aimed at improving the selectivity and detection limits for specific nitrophenolic compounds, including this compound.

Q & A

Q. What are the most reliable synthetic routes for 4-bromo-3-nitrophenol, and how can reaction efficiency be optimized?

A common method involves the nitration of 4-bromophenol using a mixed acid (HNO₃/H₂SO₄), followed by regioselective purification. Reaction efficiency depends on controlling temperature (0–5°C to prevent over-nitration) and stoichiometric ratios (1:1.2 phenol-to-nitrating agent). Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane eluent) isolates the product . For scalability, catalytic methods using Lewis acids (e.g., FeCl₃) improve yield (up to 78%) by minimizing side reactions like bromine displacement .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?

- ¹H NMR : The aromatic proton adjacent to the nitro group (C2) appears downfield (δ 8.2–8.5 ppm) due to electron withdrawal. The bromine at C4 deshields the neighboring proton (C5), appearing at δ 7.4–7.6 ppm.

- IR : Strong asymmetric NO₂ stretching (~1530 cm⁻¹) and phenolic O–H stretching (~3300 cm⁻¹).

- MS : Molecular ion [M]⁺ at m/z 218 (C₆H₄BrNO₃) with characteristic fragmentation patterns (loss of Br, m/z 139; NO₂, m/z 172) .

Q. What solvents are optimal for recrystallizing this compound, and how does pH affect solubility?

The compound is sparingly soluble in water (0.2 g/L at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures (1:3 v/v). Acidic conditions (pH < 4) protonate the phenolic -OH, reducing solubility, while alkaline conditions (pH > 10) deprotonate it, forming a water-soluble phenoxide. Recrystallization from hot ethanol yields high-purity crystals (>98%) .

Q. What safety precautions are critical when handling this compound in the lab?

- Toxicity : Acute exposure risks include methemoglobinemia (nitro group) and skin irritation (bromine). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation and oxidation.

- Disposal : Neutralize with 10% NaOH and incinerate as hazardous waste .

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

The nitro group at C3 is a strong meta-directing deactivator, suppressing further electrophilic substitution at C2 and C6. Bromine at C4 acts as an ortho/para-directing group but is less activating due to its electron-withdrawing nature. This dual effect makes C5 the primary site for reactions like sulfonation or nitration under forcing conditions .

Advanced Research Questions

Q. What mechanisms underlie the conflicting toxicity data for this compound in mammalian vs. aquatic models?

In mammals, nitroreductases convert the nitro group to reactive nitroso intermediates, causing oxidative DNA damage. In fish, cytochrome P450 enzymes preferentially metabolize bromine via debromination, reducing toxicity. Discrepancies in LC₅₀ values (e.g., 12 mg/L in zebrafish vs. 450 mg/kg in rats) arise from interspecies differences in metabolic pathways and detoxification efficiency .

Q. How can computational modeling predict the environmental persistence of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict half-lives in soil (t₁/₂ = 120 days) and water (t₁/₂ = 30 days) based on bond dissociation energies (C-Br: 68 kcal/mol; C-NO₂: 54 kcal/mol). Hydrolysis at the C-Br bond is rate-limiting. Validation via HPLC-MS in simulated sunlight (λ = 290–400 nm) shows 90% degradation in 14 days, aligning with computational predictions .

Q. What strategies resolve contradictory crystallographic data on the compound’s hydrogen-bonding network?

Single-crystal X-ray diffraction reveals intermolecular O–H···O–N hydrogen bonds (2.7 Å) between phenolic -OH and nitro groups. Discrepancies in reported bond angles (105°–112°) arise from polymorphism. Use of synchrotron radiation (λ = 0.7 Å) and low-temperature (100 K) data collection reduces thermal motion artifacts, confirming a monoclinic (P2₁/c) lattice with Z = 4 .

Q. How does this compound act as a photosensitizer in catalytic degradation of organic pollutants?

Under UV light, the compound generates singlet oxygen (¹O₂) via energy transfer from its excited triplet state. In Fenton-like systems, it enhances •OH production by reducing Fe³⁺ to Fe²⁺. Applications include degradation of methylene blue (k = 0.15 min⁻¹) and tetracycline (k = 0.09 min⁻¹) in wastewater .

Q. What advanced analytical methods quantify trace this compound in biological matrices?

- LC-MS/MS : MRM transitions m/z 218 → 139 (quantifier) and 218 → 93 (qualifier) with a LOD of 0.1 ng/mL.

- GC-ECD : Derivatization with BSTFA enhances volatility; LOD = 5 ng/mL.

- Microextraction : Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers achieves 98% recovery from serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.